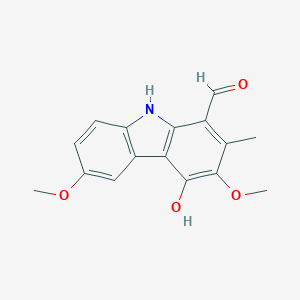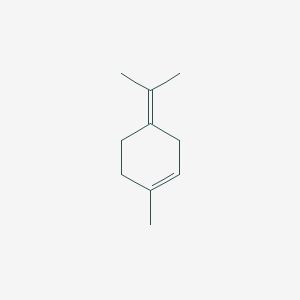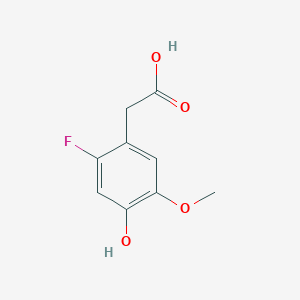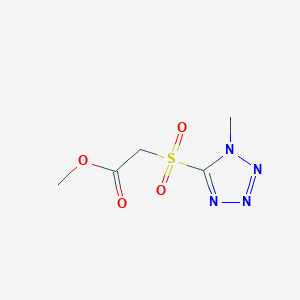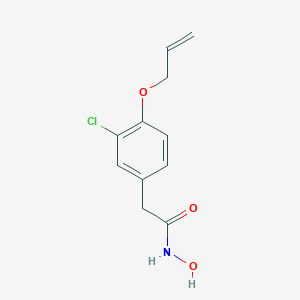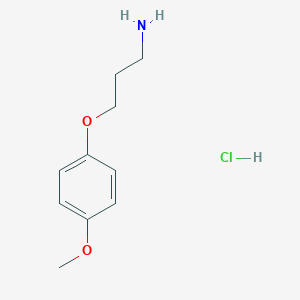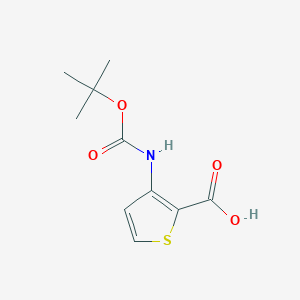
Boc-3-aminothiophene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related molecules, such as methyl-3-aminothiophene-2-carboxylate and Boc-protected amino acid derivatives, involves multiple steps including bromofluorination, reduction, and cyclization reactions. Strategies have been developed to optimize these pathways, achieving high yields and introducing various functional groups for further chemical manipulation (Y. Tao et al., 2020); (Eva Van Hende et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their chemical behavior and interaction. X-ray diffraction analysis and computational studies, such as those performed on methyl-3-aminothiophene-2-carboxylate, reveal intricate details about their crystallographic arrangement, hydrogen bonding, and energy framework. These studies highlight the importance of amino and carboxyl groups in forming stable interactions within the crystal structure (Y. Tao et al., 2020).
Chemical Reactions and Properties
Boc-3-aminothiophene-2-carboxylic acid and its derivatives participate in various chemical reactions, including nucleophilic activation, Mannich-type reactions, and cycloadditions. These reactions are facilitated by the compound's functional groups, allowing for the synthesis of complex molecules. For instance, the carboxylic acid group can act as a nucleophile in the presence of boron catalysts, demonstrating the compound's versatility in synthetic chemistry (Yuya Morita et al., 2015).
Scientific Research Applications
1. BOC Protection of Amines
- Methods of Application: The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions. The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
2. Structural Modification of Natural Products
- Application Summary: Amino acids, including BOC-protected ones, are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
- Methods of Application: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Results or Outcomes: The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
3. Green Chemistry
- Application Summary: BOC protection of amines is used in green chemistry, which focuses on eco-friendly practical approaches for pharmaceutical and fine chemical syntheses .
- Methods of Application: The protocol for BOC protection of amines in green chemistry does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes: This approach eliminates the usage of solvents and catalysts to enhance green chemistry .
4. Dual Protection of Amino Functions
- Application Summary: BOC protection is used for dual protection of amines and amides .
- Methods of Application: This method involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Results or Outcomes: Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
5. Ionic Liquids
- Application Summary: BOC-protected amino acids are used to prepare a series of room-temperature ionic liquids .
- Methods of Application: These protected ionic liquids are used as the starting materials in dipeptide synthesis .
- Results or Outcomes: This method expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
6. Eco-Friendly Route for BOC Protection
- Application Summary: An eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
- Methods of Application: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes: This advanced growth area is recognized as green chemistry/sustainable technology . This demands a paradigm shift from traditional concepts and focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .
7. Dual Protection of Amino Functions
- Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Results or Outcomes: Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc is ranked as “one of the most commonly used protective groups for amines” .
8. tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids
- Application Summary: To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
- Results or Outcomes: This method expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
Safety And Hazards
- Boc-3-aminothiophene-2-carboxylic acid should be handled with care due to its potential irritant properties.
- Always follow proper laboratory safety protocols when working with this compound.
Future Directions
Research on Boc-3-aminothiophene-2-carboxylic acid can explore its applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity and potential biological activities may lead to novel compounds with useful properties.
For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by AA BLOCKS, INC.
Remember that this analysis is based on available data, and further research may uncover additional insights. 🌟
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXIGPOUDYLWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373527 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-aminothiophene-2-carboxylic acid | |
CAS RN |
101537-64-8 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

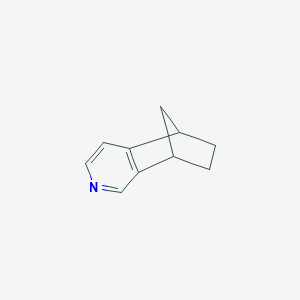
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
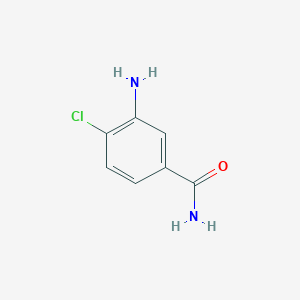
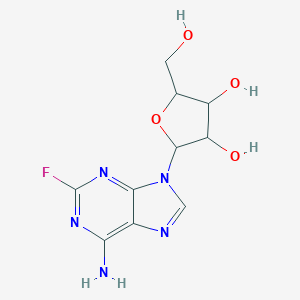
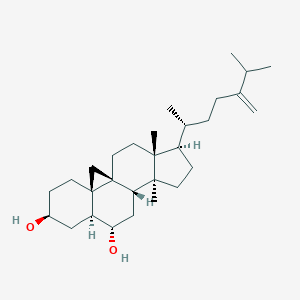
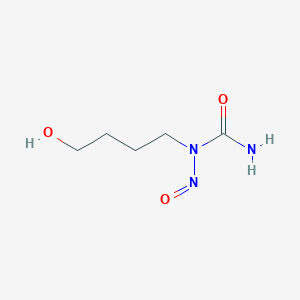
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
